molecular formula C16H11ClF3N3O B2921574 N-(3-chlorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide CAS No. 478042-58-9

N-(3-chlorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide

Cat. No. B2921574
CAS RN: 478042-58-9
M. Wt: 353.73
InChI Key: GXDLHXMDUUDXTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide, also known as CTB or CTB-001, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Spectroscopic and Quantum Mechanical Studies

In spectroscopic and quantum mechanical research, benzimidazole derivatives, including compounds similar to N-(3-chlorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide, have been synthesized and analyzed for their vibrational spectra and electronic properties. Such compounds have shown potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to their good light harvesting efficiency and free energy of electron injection. Furthermore, their non-linear optical (NLO) activity and second-order hyperpolarizability values have been investigated, revealing insights into various possible intramolecular interactions (Mary et al., 2020).

Corrosion Inhibition Potential

Research on benzimidazole derivatives has also explored their corrosion inhibition potential. These compounds have been characterized and their inhibitory properties studied for carbon steel in acidic solutions. The findings suggest that these derivatives can significantly inhibit corrosion, with some reaching up to 95.0% efficiency at certain concentrations. The polarization curves indicate that these derivatives act as mixed-type inhibitors, and their adsorption adheres to the Langmuir adsorption isotherm (Rouifi et al., 2020).

Crystal Structures and Intermolecular Interactions

Studies on compounds structurally related to N-(3-chlorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide have detailed their crystal structures, showcasing "V" shaped molecules with various intermolecular interactions such as hydrogen bonds and π interactions. These interactions contribute to forming 3-D arrays in their crystalline structures, providing valuable insights into the compound's potential applications in materials science (Boechat et al., 2011).

Antimicrobial and Cytotoxic Activity

The antimicrobial and cytotoxic activities of benzimidazole-based compounds have been evaluated, with some showing significant activity against specific cancer cell lines and Methicillin Resistant Staphylococcus aureus (MRSA). These findings highlight the potential of such compounds in developing new therapeutic agents (Yurttaş et al., 2015); (Chaudhari et al., 2020).

properties

IUPAC Name

N-(3-chlorophenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClF3N3O/c17-10-4-3-5-11(8-10)21-14(24)9-23-13-7-2-1-6-12(13)22-15(23)16(18,19)20/h1-8H,9H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXDLHXMDUUDXTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)NC3=CC(=CC=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide

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